molecular formula C22H27N7O2 B6469203 N-[2-(4-methoxyphenyl)ethyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2640878-18-6

N-[2-(4-methoxyphenyl)ethyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Número de catálogo: B6469203
Número CAS: 2640878-18-6
Peso molecular: 421.5 g/mol
Clave InChI: ZBUOYCHVBZYMIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-Methoxyphenyl)ethyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a synthetic small molecule characterized by a fused octahydropyrrolo[3,4-c]pyrrole core linked to a 9-methylpurine moiety and a 4-methoxyphenethyl substituent. The octahydropyrrolo[3,4-c]pyrrole system provides conformational rigidity, which may enhance binding specificity, while the 4-methoxyphenethyl group could influence pharmacokinetic properties such as solubility and metabolic stability.

Propiedades

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-27-14-26-19-20(27)24-13-25-21(19)28-9-16-11-29(12-17(16)10-28)22(30)23-8-7-15-3-5-18(31-2)6-4-15/h3-6,13-14,16-17H,7-12H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUOYCHVBZYMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NCCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs identified in recent literature and patents:

Compound Name / Identifier Core Structure Key Substituents Hypothesized Target/Activity
Target Compound Octahydropyrrolo[3,4-c]pyrrole - 9-Methylpurine
- 4-Methoxyphenethyl
Kinases (e.g., AAK1, CDKs)
EP 4374877 Compound 1
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...
Pyrrolo[1,2-b]pyridazine - Cyano-pyrimidine
- Trifluoromethyl phenyl
- Morpholine-ethoxy
Kinase inhibitors (e.g., EGFR, VEGFR)
EP 4374877 Compound 2
(4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-...
Pyrrolo[1,2-b]pyridazine - Cyano-pyridine
- Trifluoromethyl phenyl
- Difluoro-morpholineethoxy
Kinase selectivity modulation
AKOS005630424
(N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-...)
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine - 2,4-Dimethoxyphenyl
- 3-Methoxypropyl
Anticancer/anti-inflammatory

Detailed Comparative Analysis

Core Structure and Conformational Effects

  • This contrasts with EP 4374877 compounds, which feature a pyrrolo[1,2-b]pyridazine core—a partially unsaturated system that may enhance π-π stacking with kinase ATP-binding pockets but reduce resistance to oxidative metabolism.
  • AKOS005630424 : The pyrido-pyrrolo-pyrimidine core introduces aromaticity and planar geometry, favoring intercalation with DNA or RNA targets, which diverges from the kinase-focused design of the target compound.

Substituent Impact on Selectivity and Pharmacokinetics

  • Purine vs. Pyrimidine/Pyridine Moieties: The 9-methylpurine group in the target compound is associated with adenosine-mimetic kinase inhibition, whereas the cyano-pyrimidine/pyridine groups in EP 4374877 compounds likely enhance electron-withdrawing effects, strengthening hydrogen bonding with kinase active sites.
  • Aryl Substituents: The 4-methoxyphenethyl group in the target compound may improve membrane permeability compared to the 2,4-dimethoxyphenyl group in AKOS005630424, where ortho-substitution could sterically hinder target engagement.
  • Solubility Modifiers : The morpholine-ethoxy chain in EP 4374877 Compound 2 introduces polarity, addressing solubility limitations seen in the target compound’s methoxyalkyl groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.